2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one
Description
2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one is a brominated ketone featuring a 4,4-dimethylpiperidine substituent. This tertiary amine group imparts steric bulk and conformational rigidity, distinguishing it from simpler bromo-ketones. The compound is structurally tailored for applications in pharmaceutical synthesis, where its reactivity and stability are critical. Its bromine atom at the β-position of the ketone makes it a reactive intermediate for nucleophilic substitutions, while the dimethylpiperidine moiety enhances solubility in organic solvents and influences stereoelectronic properties .
Properties
IUPAC Name |
2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO/c1-10(2)5-7-13(8-6-10)9(14)11(3,4)12/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYIHZJNKXPAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C(C)(C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reaction with an amine can yield the corresponding amine derivative.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research has indicated that compounds related to 2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one exhibit potential antidepressant and anxiolytic effects. The piperidine moiety is known for its role in modulating neurotransmitter systems, which can be beneficial in developing new treatments for mood disorders. Studies have shown that derivatives of this compound can interact with serotonin and norepinephrine receptors, suggesting their utility as therapeutic agents for anxiety and depression .
Anticancer Activity
Another area of interest is the compound's potential anticancer properties. It has been noted that similar piperidine derivatives can inhibit specific lipid kinases involved in cancer progression. For instance, compounds that share structural characteristics with this compound have been evaluated for their ability to modulate pathways associated with tumor growth and metastasis .
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as an important intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it a versatile precursor for synthesizing various functionalized compounds. This compound can be used to create more complex structures through coupling reactions or as a starting material for further functionalization .
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel derivatives that exhibit enhanced biological activities. For example, modifications on the piperidine ring or variations in the alkyl side chains can lead to compounds with improved selectivity and potency against specific biological targets. This makes it a valuable scaffold in drug discovery programs aimed at developing new pharmacological agents .
Case Study 1: Antidepressant Development
A study focusing on the modification of piperidine derivatives highlighted the synthesis of several analogs based on this compound. These analogs were tested for their efficacy in animal models of depression, showing promising results in reducing depressive behaviors compared to standard treatments .
Case Study 2: Cancer Therapeutics
Another research effort investigated the anticancer properties of derivatives synthesized from this compound. The study demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines by targeting lipid kinase pathways, suggesting their potential as leads for new cancer therapies .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The bromine atom and carbonyl group are key functional groups that participate in various chemical reactions. The compound may act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to changes in the structure and function of these biomolecules, potentially resulting in biological effects.
Comparison with Similar Compounds
Structural Features
The following table summarizes structural differences among analogous bromo-ketones:
Physical Properties
- Melting Points : Compounds with rigid substituents (e.g., dimethylpiperidine, chalcone) exhibit higher melting points due to efficient crystal packing .
- Solubility : Piperidine/piperazine derivatives show improved solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to aryl-substituted analogs .
- Molecular Weight : The target compound (MW ~290 g/mol) is heavier than furan/thiophene analogs (MW ~200–220 g/mol), impacting pharmacokinetic properties .
Pharmaceutical and Industrial Relevance
- Target Compound : Likely used in synthesizing neurologically active agents due to piperidine’s prevalence in CNS-targeting drugs .
- Thiophene Derivative: Key intermediate in (S)-duloxetine synthesis, a serotonin-norepinephrine reuptake inhibitor .
- 3-Chlorophenyl Derivative : Employed in producing antihistamines or antifungals .
Biological Activity
2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one is a brominated ketone with significant potential in medicinal chemistry and organic synthesis. The compound is characterized by a bromine atom attached to a carbonyl group, which is further connected to a piperidine ring with two methyl groups. This unique structure influences its biological activity and reactivity.
- Molecular Formula : C12H18BrN
- Molecular Weight : 255.18 g/mol
- CAS Number : 1592782-03-0
The biological activity of this compound primarily involves its interaction with various molecular targets due to its functional groups. The bromine atom and carbonyl group can participate in nucleophilic substitution reactions, potentially leading to alkylation of biomolecules such as proteins and nucleic acids. This interaction can alter the structure and function of these biomolecules, resulting in various biological effects.
Research Findings
Recent studies have explored the compound's potential as a pharmacological agent. For instance:
- CNS Activity : Research indicates that compounds similar to this compound may exhibit activity in the central nervous system (CNS), making them candidates for further investigation in neuropharmacology .
- Antimicrobial Properties : Some derivatives of brominated ketones have shown antimicrobial activity, suggesting that this compound could also possess similar properties .
Case Study 1: Synthesis and Evaluation of Derivatives
A study demonstrated the synthesis of various derivatives of this compound. These derivatives were evaluated for their biological activities against different pathogens. The results indicated that certain modifications enhanced antimicrobial efficacy .
Case Study 2: Neuropharmacological Screening
Another study focused on the neuropharmacological screening of this compound and its analogs. The findings suggested that some derivatives exhibited significant activity in animal models, indicating potential for development as CNS-active agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| 2-Bromo-1-(piperidin-1-yl)-2-methylpropan-1-one | Structure | Lacks dimethyl substitution | Lower CNS activity |
| 1-(4,4-Dimethylpiperidin-1-yl)-2-methylpropan-1-one | Structure | No bromine atom | Potentially less reactive |
| 2-Chloro-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one | Structure | Contains chlorine instead of bromine | Varying biological effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
